1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one

Pharmaceutical impurity reference standard Purity specification Quality control

Ensure regulatory compliance in methoxamine hydrochloride impurity profiling. This (E)-isomer reference standard of Methoxamine Impurity 5 (EP/USP) provides the exact 2,5-dimethoxy substitution pattern required for HPLC/UPLC system suitability. • ≥98% purity for accurate quantification and RRF establishment • Fully characterized with spectral data, eliminating in-house isolation • Available in mg to gram quantities for method validation and stability studies. Procure with documented purity and isomeric identity.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 121347-31-7
Cat. No. B040145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one
CAS121347-31-7
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=NO)C(=O)C1=C(C=CC(=C1)OC)OC
InChIInChI=1S/C11H13NO4/c1-7(12-14)11(13)9-6-8(15-2)4-5-10(9)16-3/h4-6,14H,1-3H3
InChIKeyCLMOUULSNFEJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one: Identity & Key Characteristics


1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one (CAS 121347-31-7), also designated as 1-(2,5-dimethoxyphenyl)-1,2-propanedione 2-oxime, is a disubstituted aromatic α-oximinoketone bearing 2,5-dimethoxy substitution on the phenyl ring . This compound is unequivocally identified as Methoxamine Impurity 5 (EP/USP) and is a key intermediate in the synthesis of the α1-adrenergic receptor agonist methoxamine hydrochloride [1]. Its solid-state properties include a melting point of 97–98 °C, a predicted density of 1.16±0.1 g/cm³, a molecular formula of C₁₁H₁₃NO₄, and a molecular weight of 223.23 g/mol . The (E)-isomer configuration is explicitly confirmed by commercial reference standard suppliers .

Why 1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one Cannot Be Replaced by Generic Oximes


Generic substitution of this compound with other aromatic α-oximinoketones, such as 1-phenyl-1,2-propanedione-2-oxime (CAS 119-51-7) or 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime, fails in pharmaceutical quality control and synthetic contexts due to three non-interchangeable properties: (i) the precise 2,5-dimethoxy substitution pattern is required to match the retention time and spectral fingerprint of Methoxamine Impurity 5 as defined in pharmacopeial monographs [1]; (ii) commercial suppliers explicitly designate this specific compound as a fully characterized reference standard compliant with USP/EP guidelines, a regulatory status not extended to positional isomers or unsubstituted analogs [2]; and (iii) the three-step synthetic route from hydroquinone via 2,5-dimethoxyphenylacetone is specifically optimized for this isomer, and substituting an alternative oxime intermediate would alter impurity profiles, potentially causing batch failure during API manufacturing .

Quantitative Differentiation: 1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one vs. Analogs


Purity Advantage vs. Generic Research Oximes

Commercially available 1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one is supplied at a minimum purity of 98% (HPLC) by specialty chemical vendors targeting pharmaceutical R&D . In contrast, structurally related research-grade oximes such as 1-(2,5-dimethoxyphenyl)ethanone oxime (CAS 158364-42-2) and 2,5-dimethoxyphenyl methyl ketone oxime (CAS 23997-82-2) are typically offered at a baseline purity of 95% . This 3-percentage-point difference in purity reduces the burden of pre-use purification and improves quantification accuracy when the compound is employed as an analytical reference standard for methoxamine hydrochloride impurity profiling [1].

Pharmaceutical impurity reference standard Purity specification Quality control

ISO 17034 Certification vs. Uncertified Research Chemicals

1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one is available as an ISO 17034-certified reference standard (Methoxamine Impurity 5) with full characterization data including NMR, MS, HPLC, IR, and UV spectra, plus a certificate of analysis documenting structure conformity [1]. This certification level is essential for pharmaceutical registration dossiers and FDA/EMA regulatory submissions. In contrast, close analogs such as 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime and 1-(2-thienyl)-1,2-propanedione 2-oxime are predominantly sold as general research chemicals without ISO 17034 certification or the accompanying full spectral characterization package .

ISO 17034 Reference standard Regulatory compliance

Shorter Synthetic Route from Hydroquinone vs. Multi-Step Analogs

The compound is synthesized via a well-established three-step sequence: (1) methylation of hydroquinone with dimethyl sulfate to yield p-dimethoxybenzene; (2) Friedel-Crafts acylation with propionyl chloride/AlCl₃ to afford 2,5-dimethoxyphenylacetone; and (3) nitrosation with methyl nitrite in the presence of HCl to furnish the target α-oximinoketone . This convergent route from inexpensive bulk reagents contrasts with the more complex syntheses required for heterocyclic oxime esters (e.g., carbazole-based OXE photoinitiators) that typically require 5–7 synthetic steps and expensive palladium-catalyzed cross-coupling reactions [1]. The shorter synthetic sequence translates to lower cost of goods and reduced process impurity burden in API manufacturing.

Synthetic route Intermediate API manufacturing

Defined (E)-Isomer Configuration vs. Unspecified Isomers

Commercial reference standard suppliers explicitly designate 1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one as the (E)-isomer: (E)-1-(2,5-dimethoxyphenyl)-2-(hydroxyimino)propan-1-one . This stereochemical definition is critical because oxime E/Z isomerism can affect chromatographic retention time, NMR chemical shifts, and biological activity. In contrast, generic 1-phenyl-1,2-propanedione-2-oxime (CAS 119-51-7) is commonly sold without explicit isomeric specification, introducing ambiguity in analytical method development . The defined (E)-configuration ensures batch-to-batch consistency in retention time for HPLC impurity profiling of methoxamine hydrochloride [1].

Stereochemistry Isomeric purity Analytical standard

Melting Point Identity Verification: Sharp vs. Liquid or Low-Melting Analogs

The compound exhibits a sharp melting point of 97–98 °C , which serves as a convenient identity verification test per pharmacopeial monograph requirements. This melting point is significantly higher than that of the unsubstituted analog 1-phenyl-1,2-propanedione-2-oxime (CAS 119-51-7, typically a low-melting solid or oil at ambient temperature), and notably lower than that of 2-cyclohexen-1-one, 2-(2,5-dimethoxyphenyl)-, oxime (CAS 1848-13-1, mp 154–155 °C) . The intermediate melting range facilitates handling as a free-flowing crystalline solid at room temperature while remaining amenable to melt-based processing if required.

Melting point Identity test Solid-state characterization

1-(2,5-Dimethoxyphenyl)-2-hydroxyiminopropan-1-one Application Scenarios


Pharmaceutical QC: Methoxamine Impurity Profiling per USP/EP

This compound is the definitive reference standard for Methoxamine Impurity 5. QC laboratories performing HPLC or UPLC impurity profiling of methoxamine hydrochloride API or finished drug product must use this specific (E)-isomer at ≥98% purity to ensure accurate retention time matching and quantification [1]. Substituting a generic oxime or a positional isomer would invalidate the analytical method's system suitability criteria, potentially causing out-of-specification (OOS) investigations and batch rejection [2].

API Manufacturing: Key Intermediate in Methoxamine Synthesis

In the industrial synthesis of methoxamine hydrochloride, 1-(2,5-dimethoxyphenyl)-2-hydroxyiminopropan-1-one serves as the penultimate intermediate. The established three-step route from hydroquinone proceeds through this oxime, which is subsequently reduced to furnish the API . Procurement of this intermediate with documented purity and isomeric identity ensures process consistency, as deviations in oxime quality directly translate to elevated impurity levels in the final API batch .

Analytical Method Development for Forced Degradation Studies

Regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of degradation impurities in drug substances. This compound is produced as a degradation product of methoxamine hydrochloride under oxidative stress conditions [3]. Analytical R&D teams procuring this compound as a characterized reference standard can develop stability-indicating HPLC methods, establish relative response factors (RRFs), and validate the method for regulatory submission without the need for time-consuming isolation and structural elucidation of the impurity from stressed samples [4].

Organic Synthesis: Substrate for Oxime-Directed C–H Functionalization

The 2,5-dimethoxy substitution pattern on the aromatic ring, combined with the defined (E)-oxime geometry, makes this compound a valuable substrate for studying electronic effects in oxime-directed C–H activation reactions and for preparing well-defined metal-oxime complexes . Its availability at 98% purity and in quantities suitable for research (10 mg to gram scale) enables reproducible academic and industrial research without the variability associated with in-house synthesis of less accessible oxime substrates .

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